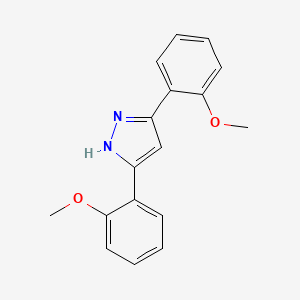
4-(difluoromethoxy)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-1H-pyrazole (DFMP) is a small organic molecule that has been studied extensively in recent years due to its potential applications in a variety of fields. It is a member of the pyrazole family, which is composed of five-membered heterocyclic compounds with a nitrogen atom at the center. DFMP has been studied for its properties as an antioxidant, an anti-inflammatory agent, a modulator of gene expression, and a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
4-(difluoromethoxy)-1H-pyrazole has been studied extensively for its potential applications in scientific research. It has been used as an antioxidant to protect cells from oxidative stress, an anti-inflammatory agent to reduce inflammation, a modulator of gene expression to alter gene expression, and a potential therapeutic agent to treat various diseases. It has also been used to study the role of nitric oxide in cell signaling pathways, to investigate the role of calcium in neuronal excitability, and to study the role of reactive oxygen species in cell death.
Wirkmechanismus
4-(difluoromethoxy)-1H-pyrazole has been shown to act as an antioxidant, an anti-inflammatory agent, and a modulator of gene expression. It has been proposed that 4-(difluoromethoxy)-1H-pyrazole acts as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are produced by oxidative stress. It also acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and mediators. Finally, it modulates gene expression by altering the expression of genes involved in cell signaling pathways.
Biochemical and Physiological Effects
4-(difluoromethoxy)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, oxidative stress, and cell death. It has also been shown to improve learning and memory in mice, and to protect against neurological damage in rats. In vitro studies have shown that 4-(difluoromethoxy)-1H-pyrazole can modulate the expression of genes involved in cell signaling pathways, and can inhibit the production of pro-inflammatory cytokines and mediators.
Vorteile Und Einschränkungen Für Laborexperimente
4-(difluoromethoxy)-1H-pyrazole has several advantages for laboratory experiments. It is easy to synthesize, and can be used in a variety of experiments. It also has a relatively low toxicity, making it safe to use in experiments. However, there are some limitations to using 4-(difluoromethoxy)-1H-pyrazole in laboratory experiments. It is not very stable in solution, and can degrade over time. Additionally, it has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 4-(difluoromethoxy)-1H-pyrazole research. Further studies are needed to determine its efficacy as an antioxidant and anti-inflammatory agent, as well as its potential as a therapeutic agent. Additionally, further research is needed to determine its effects on gene expression, and to explore its potential applications in other fields. Finally, research is needed to develop more stable and soluble forms of 4-(difluoromethoxy)-1H-pyrazole for use in laboratory experiments.
Synthesemethoden
4-(difluoromethoxy)-1H-pyrazole can be synthesized through a variety of methods, including a one-step reaction of a difluoromethoxy-substituted pyrazole derivative with a Grignard reagent, a two-step reaction of a difluoromethoxy-substituted pyrazole derivative with a Grignard reagent and a difluoromethoxy-substituted aldehyde, and a three-step reaction of a difluoromethoxy-substituted pyrazole derivative with a Grignard reagent and a difluoromethoxy-substituted aldehyde. In each of these methods, the key step is the reaction of the difluoromethoxy-substituted pyrazole derivative with the Grignard reagent.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(difluoromethoxy)-1H-pyrazole involves the reaction of difluoromethoxyacetone with hydrazine hydrate in the presence of a base to form 4-(difluoromethoxy)-1H-pyrazole.", "Starting Materials": [ "Difluoromethoxyacetone", "Hydrazine hydrate", "Base (such as sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Add difluoromethoxyacetone to a reaction flask", "Add hydrazine hydrate to the reaction flask", "Add a base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the solid product", "Wash the solid product with water and dry it", "Purify the product by recrystallization or column chromatography" ] } | |
CAS-Nummer |
2306173-79-3 |
Produktname |
4-(difluoromethoxy)-1H-pyrazole |
Molekularformel |
C4H4F2N2O |
Molekulargewicht |
134.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



